4-Amino-2,2-difluorobutanoic acid is a fluorinated organic compound characterized by the presence of two fluorine atoms and an amino group attached to a butanoic acid backbone. Its chemical formula is C₄H₆F₂N₁O₂, and it has a molecular weight of approximately 136.09 g/mol. This compound is notable for its potential applications in pharmaceuticals, particularly as a building block in the synthesis of various biologically active molecules.
4-Amino-2,2-difluorobutanoic acid can be sourced from chemical suppliers specializing in fluorinated compounds. It falls under the classification of amino acids and is recognized for its unique structural features that enhance its reactivity and biological activity. The presence of fluorine atoms often imparts distinct properties such as increased lipophilicity and metabolic stability, making it valuable in medicinal chemistry.
The synthesis of 4-Amino-2,2-difluorobutanoic acid typically involves several key steps:
4-Amino-2,2-difluorobutanoic acid can participate in several chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or for creating derivatives with specific functionalities.
The mechanism of action for 4-Amino-2,2-difluorobutanoic acid primarily involves its interaction with biological targets such as enzymes or receptors:
Quantitative structure-activity relationship (QSAR) studies may provide insights into how structural modifications influence biological activity.
These properties are crucial for determining storage conditions and potential applications in various formulations.
4-Amino-2,2-difluorobutanoic acid has several applications in scientific research:
The synthesis of enantiomerically pure 4-amino-2,2-difluorobutanoic acid (DfeGly) relies on precision fluorination and regioselective amination. Key advancements address the challenges of introducing fluorine atoms while maintaining chiral integrity.
Electrophilic fluorination of aldehyde precursors followed by Arndt-Eistert homologation is a established route to α,α-difluoro-β-amino acids. This method achieves difluorination at C2 via deoxofluorinating agents like diethylaminosulfur trifluoride (DAST), generating chiral difluorinated intermediates. The strong electron-withdrawing nature of fluorine atoms necessitates modified conditions to avoid β-elimination during downstream functionalization [1]. Alternative approaches employ Ni(II) complexes of glycine Schiff bases for enantioselective alkylation with 1-bromo-2,2-difluoroethane. This method enables decagram-scale synthesis with >98% enantiomeric excess (ee), overcoming racemization risks associated with classical resolutions [7].
Table 1: Fluorination Methods for DfeGly Synthesis
Method | Key Reagent/Intermediate | Advantage | Yield Range |
---|---|---|---|
Arndt-Eistert Homologation | β-Fluoroaldehydes/DAST | Modular backbone elongation | 45-60% |
Ni(II)-Glycine Complex | (S)-BPB-Ni(II)-Glycine | Scalability (>100 g), high ee (>98%) | 75-85% |
Electrophilic Fluorination | Ethyl bromodifluoroacetate | Direct C–F bond formation | 50-65% |
Regioselective introduction of the C4 amino group requires protecting-group strategies to avoid lactamization. Gabriel synthesis with diethyl N-boc-2,2-difluoromalonate yields protected γ-amino-α,α-difluoro esters, but suffers from moderate regioselectivity. A superior method involves Staudinger reduction of azido intermediates derived from difluorinated halides. For example, 4-azido-2,2-difluorobutanoate intermediates undergo stereospecific reduction to amines using triphenylphosphine/water, preserving α-chirality with >99% inversion-free retention [1] [6].
Kinetic resolution using immobilized acylases (e.g., penicillin G acylase) achieves enantiomeric enrichment of racemic N-acetyl-DfeGly. The (S)-enantiomer is selectively deacetylated, leaving the (R)-enantiomer recoverable with 40–45% yield and >95% ee [6]. Transition-metal catalysis offers a more efficient alternative: Rh(II)-catalyzed C–H amination of 2,2-difluorobutanoic acid derivatives using aryl azides as nitrene sources yields directly protected (S)-DfeGly with 88% ee. Chiral dirhodium catalysts like Rh₂(S-TCPTTL)₄ provide optimal asymmetric induction for this transformation [8].
DfeGly is incorporated into peptides via Fmoc-solid phase peptide synthesis (SPPS) using N-Fmoc-4-amino-2,2-difluorobutanoic acid pre-activated as HATU esters. Coupling efficiency exceeds 98% when using a 3-fold excess of amino acid and extended reaction times (60 min) in DMF. For tRNA-based protein engineering, chemoenzymatic methods are essential: DfeGly is ligated to pdCpA (phosphorylated cytidylyl-adenosine) as an N-(4-pentenoyl)-protected cyanomethyl ester. Subsequent T4 RNA ligase-mediated attachment to truncated tRNAPheCUA yields aminoacyl-tRNAs for cell-free translation systems. This enables site-specific incorporation of DfeGly into proteins for studying fluorine–protein interactions [1] [7] [8].
The Nα-amino group of DfeGly requires orthogonal protection to prevent lactamization or epimerization:
Table 2: Protecting Groups for DfeGly Synthesis
Protecting Group | Introduction Reagent | Cleavage Conditions | Compatibility |
---|---|---|---|
N-(4-Pentenoyl) | 4-Pentenoyl chloride | I₂ (0.05 M, THF/H₂O) | tRNA ligation, cyanomethyl esters |
Boc | (Boc)₂O, base | TFA (50% in DCM) | Fmoc-SPPS, solution-phase synthesis |
Fmoc | Fmoc-OSu | Piperidine (20% in DMF) | Solid-phase peptide synthesis |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7